Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3-hydroxy-1,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3 |
InChI Key |
SDHVLQXZMLGTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Starting Materials : The synthesis often begins with simpler organic compounds that are transformed through a series of reactions.
- Formation of Spirocyclic Structure : The key step involves forming the spirocyclic ring structure, which may involve cyclization reactions.
- Introduction of Hydroxyl Group : The hydroxyl group is introduced through specific reactions, such as oxidation or hydrolysis.
- Esterification : The tert-butyl ester group is attached to the carboxylic acid moiety.
Specific Conditions and Reagents
- Solvents : Dichloromethane, dimethyl sulfoxide.
- Temperature and Atmosphere : Controlled temperatures and inert atmospheres are crucial to prevent oxidation.
- Reagents : Various reagents are used depending on the specific step, such as oxidizing agents for introducing the hydroxyl group.
Chemical Reactions and Conditions
This compound can undergo various chemical reactions, including hydrolysis, esterification, and reactions with amines. The choice of reagents and reaction conditions is crucial for optimizing yields and minimizing side products.
Hydrolysis
- Reaction Conditions : Aqueous conditions, often with a base like sodium hydroxide.
- Outcome : Removal of the tert-butyl ester group to form the corresponding carboxylic acid.
Esterification
- Reaction Conditions : Acidic conditions, often with a catalyst like sulfuric acid.
- Outcome : Formation of esters from the carboxylic acid group.
Reactions with Amines
- Reaction Conditions : Typically in a solvent like dichloromethane, with a base to facilitate the reaction.
- Outcome : Formation of amides or other nitrogen-containing compounds.
Physical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| CAS No. | 1889166-57-7 |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3 |
| Standard InChIKey | SDHVLQXZMLGTBQ-UHFFFAOYSA-N |
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates
Scientific Research Applications
Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds such as:
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate: This compound has a similar spirocyclic structure but differs in its functional groups and reactivity.
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has an oxo group instead of a hydroxy group, leading to different chemical properties and applications
These comparisons highlight the uniqueness of tert-butyl 3-hydroxy-1,8-diazaspiro[4
Biological Activity
Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest due to its unique spirocyclic structure, which is believed to influence its biological activity. This article explores the compound's chemical properties, biological activities, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1889166-57-7
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- Purity : ≥ 97%
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of cancer therapy and neurodegenerative diseases. The compound's structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of piperidine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that related compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Structural modifications in similar compounds have led to improved interactions with IKKb, a protein implicated in cancer cell survival and proliferation .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation, particularly concerning Alzheimer's disease.
- Enzyme Inhibition :
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate intermediates. A key step involves nucleophilic substitution or cyclization under reflux conditions with anhydrous potassium carbonate in acetonitrile, as demonstrated in analogous spirocyclic systems . Critical parameters include reaction time (e.g., 6 hours for reflux), solvent purity, and stoichiometric control of reagents to minimize byproducts.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in tightly sealed containers under dry, inert conditions (2–8°C) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture and strong acids/bases, which may cleave the Boc protecting group . Regularly monitor storage temperature and container integrity.
Q. What spectroscopic techniques are most effective for characterizing this spirocyclic compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm spirocyclic structure and hydroxyl group presence (e.g., δ ~3.5–4.0 ppm for protons adjacent to oxygen).
- FT-IR : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and hydroxyl (-OH) bands (~3200–3600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the tert-butyl group loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to assess melting behavior and HPLC purity assays (>98%) to rule out impurities. For solubility, employ phase-solubility studies in buffered solutions (pH 1–12) to map pH-dependent behavior . Cross-reference with computational models (e.g., COSMO-RS) for validation.
Q. What strategies optimize the stereoselective synthesis of the 3-hydroxy group in this spirocyclic system?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, use Sharpless epoxidation or enzymatic resolution to control hydroxyl stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. Recent studies on analogous spirocycles highlight the efficacy of L-proline-derived catalysts for enantioselective cyclization .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : The Boc group acts as a protecting amine, enabling selective functionalization at the 3-hydroxy position. For instance, it can be acylated or sulfonylated without affecting the amine. Deprotection (e.g., using TFA in DCM) reveals the secondary amine for further coupling reactions, as shown in anticonvulsant derivative syntheses .
Q. What are the implications of structural analogs (e.g., 8-methyl or fluorinated derivatives) on biological activity?
- Methodological Answer : Modifications at the 3-hydroxy or diazaspiro positions alter pharmacokinetic properties. Fluorinated analogs (e.g., 4-fluorophenoxy derivatives) enhance blood-brain barrier penetration, as seen in anticonvulsant studies . Use SAR models to correlate substituent electronegativity/logP with activity.
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer : Follow OSHA HCS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. How should researchers mitigate risks associated with incomplete stability data (e.g., unknown decomposition products)?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Isolate degradation products via preparative TLC/HPLC and characterize them structurally. Establish in silico toxicity profiles using tools like Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
